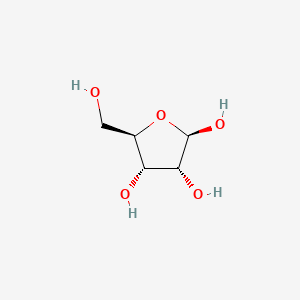

beta-D-Ribofuranose

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-TXICZTDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189975 | |

| Record name | beta-D-Ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36468-53-8 | |

| Record name | beta-D-Ribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036468538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Ribofuranose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVV837V11N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Conformational Analysis of Furanose Ring Puckering in Solution: A Definitive Guide

Topic: Conformational Analysis of Furanose Ring Puckering in Solution Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Structural Biologists

Executive Summary

The five-membered furanose ring is the structural engine of nucleic acids and a critical pharmacophore in nucleoside analog drug design. Unlike the rigid chair conformations of pyranoses, furanose rings exist in a dynamic equilibrium between puckered states—principally the North (C3'-endo) and South (C2'-endo) conformations.[1]

For drug developers, determining this equilibrium is not merely academic; it dictates the binding affinity of nucleoside analogs to polymerases and kinases. This guide provides an autonomous, self-validating workflow for determining furanose puckering in solution using high-field NMR spectroscopy and the generalized Karplus-Altona framework.

Theoretical Framework: The Pseudorotation Cycle

To analyze furanose puckering, one must abandon the concept of a static structure. The ring is constantly flexing to relieve torsional strain. This motion is mathematically described by the Pseudorotation Cycle .

The Two Descriptors ( and )

Any conformation of the furanose ring is defined by two parameters derived from the five endocyclic torsion angles (

-

Phase Angle of Pseudorotation (

): Indicates where the ring is on the conformational wheel ( -

Puckering Amplitude (

): Indicates how much the ring is puckered (typically

The North vs. South Equilibrium

In solution, steric and electronic forces (such as the gauche effect and anomeric effect) restrict the ring primarily to two energy minima:

-

North (N-type):

(C3'-endo). Characteristic of A-form RNA. -

South (S-type):

(C2'-endo). Characteristic of B-form DNA.

Critical Insight for Drug Design:

RNA Polymerase Inhibitors: Often require North conformation to mimic natural RNA.

DNA Polymerase/Reverse Transcriptase Inhibitors: Often require South conformation (e.g., AZT, Gemcitabine).

Locked Nucleic Acids (LNA): Chemically bridged to be permanently frozen in North (

).

Experimental Methodology: High-Field NMR

X-ray crystallography provides a static snapshot that may be an artifact of crystal packing forces. NMR is the only validated method for determining the dynamic solution-state equilibrium.

The Observable: Scalar Couplings ( )

The vicinal proton-proton coupling constants (

Protocol: NMR Acquisition for Conformational Analysis

Objective: Obtain high-resolution

Step-by-Step Workflow:

-

Sample Preparation:

-

Dissolve 2–10 mg of nucleoside/nucleotide in 600

L of deuterated solvent. -

Solvent Choice:D

O is physiological but may obscure OH signals. DMSO-d -

Reference: Add trace TSP (trimethylsilylpropanoic acid) for chemical shift referencing.

-

-

Acquisition (600 MHz+ recommended):

-

1D

H Spectrum: Acquire with high digital resolution (at least 64k points). -

Window Function: Apply a Gaussian window (gb) rather than exponential line broadening (lb) to resolve multiplet splittings.

-

Decoupling: If

F or

-

-

Spectral Simulation (The "Self-Validating" Step):

-

Do not rely on first-order manual measurement. Furanose protons (H2', H3', H4') are often strongly coupled (second-order effects).

-

Action: Use spectral simulation software (e.g., Mspin, Bruker DAISY, or SpinWorks) to fit the spectrum.

-

Validation: The simulated spectrum must match the experimental lineshape with an RMSD

.

-

Data Analysis & Logic

The Generalized Karplus Equation (Altona-Haasnoot)

The classic Karplus equation is insufficient for furanose because it ignores the strong electronegativity of the oxygen atoms (O4', OH groups). Use the generalized Altona-Haasnoot equation :

Where

The Decision Matrix (North vs. South)

The most robust indicators of conformation are

| Observable ( | North (C3'-endo, | South (C2'-endo, |

| Small (0 – 2 Hz) | Large (7 – 10 Hz) | |

| Large (7 – 10 Hz) | Small (0 – 3 Hz) | |

| Intermediate (4 – 6 Hz) | Intermediate (4 – 6 Hz) |

Calculating Populations (N S)

Since the ring is in fast exchange on the NMR timescale, the observed coupling (

Where:

-

and

Visualization of Workflows

Experimental Workflow

This diagram outlines the path from sample to conformational assignment.

Figure 1: The end-to-end workflow for determining solution-state conformation of furanose rings via NMR.

Conformational Logic Tree

Use this logic gate to rapidly assess the dominant conformation based on

Figure 2: Decision logic for rapid conformational assignment based on key vicinal couplings.

Case Study: 2'-Fluoro Nucleosides

A classic application of this analysis is in the design of antiviral nucleosides.

-

Scenario: A medicinal chemist introduces a fluorine atom at the 2' position (e.g., 2'-F-2'-deoxycytidine).[4]

-

Observation:

-

2'-F-Arabino (F "up"): The highly electronegative fluorine prefers the axial orientation due to the gauche effect with the ring oxygen. This forces the ring into the South/East conformation.

-

2'-F-Ribo (F "down"): The fluorine prefers pseudo-axial orientation, forcing the ring into the North (C3'-endo) conformation.

-

-

Validation:

-

The 2'-F-Ribo analog shows

Hz. -

The 2'-F-Arabino analog shows

Hz.

-

-

Outcome: The "North" locked analog (Ribo) binds preferentially to RNA-dependent RNA polymerases (e.g., HCV polymerase), while the "South" analog may show toxicity by inhibiting host DNA polymerase.

References

-

Altona, C., & Sundaralingam, M. (1972).[2][5][6] Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. A New Description Using the Concept of Pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212.[6] Link

-

Haasnoot, C. A. G., de Leeuw, F. A. A. M., & Altona, C. (1980).[5] The relationship between proton-proton NMR coupling constants and substituent electronegativities—I: An empirical generalization of the Karplus equation. Tetrahedron, 36(19), 2783–2792. Link

- Thibaudeau, C., & Chattopadhyaya, J. (1999).

- Van Wijk, J., et al. (1992). PSEUROT 6.0: A program for the conformational analysis of five-membered rings.

-

Padrta, P., & Sklenar, V. (2002). Program Mspin for analyzing NMR coupling constants. Journal of Biomolecular NMR. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. X3DNA-DSSR Homepage -- Nucleic Acid Structures [home.x3dna.org]

- 3. mdpi.com [mdpi.com]

- 4. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudorotation of furanoses [stenutz.eu]

- 6. Another method for specifying furanose ring puckering - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

scalable synthesis protocols for beta-D-ribofuranose derivatives

Executive Summary

The β-D-ribofuranose scaffold is the structural backbone of a vast class of antiviral and antineoplastic nucleoside analogs, including Remdesivir , Molnupiravir , and Capecitabine . While the biological activity of these drugs depends strictly on the β-anomeric configuration, achieving high stereoselectivity and purity at scale remains a primary bottleneck in process chemistry.

This guide details the scalable synthesis of the "Universal Donor" (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) and its subsequent coupling via the Vorbrüggen glycosylation . Unlike academic preparations that rely on silica gel chromatography, these protocols emphasize crystallization-driven isolation and neighboring group participation (NGP) to ensure >99% β-selectivity and kilogram-scale viability.

Part 1: The Strategic Scaffold

The Anomeric Challenge

Synthesizing nucleosides requires coupling a sugar donor with a nitrogenous base. The primary challenge is the Anomeric Effect , which thermodynamically favors the α-anomer (axial position) in many solvents.

To force the formation of the bioactive β-anomer (equatorial), we utilize Neighboring Group Participation (NGP) . By protecting the C2-hydroxyl group with an acyl group (benzoate), we create a transient acyloxonium ion intermediate that blocks the α-face, forcing the nucleobase to attack from the β-face.

Mechanism of Stereocontrol

The following diagram illustrates the critical NGP mechanism during the Vorbrüggen coupling.

Figure 1: Mechanism of Neighboring Group Participation (NGP) ensuring β-selectivity during glycosylation.[1]

Part 2: Protocol A - Synthesis of the Universal Donor

Target: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Scale: 100 g – 1 kg Rationale: This specific derivative is preferred over the tetra-acetate because the benzoate groups are more stable (less prone to migration) and provide superior NGP stereocontrol.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]

-

Starting Material: D-Ribose (High Purity)

-

Reagents: Methanol (MeOH), Thionyl Chloride (

), Benzoyl Chloride (BzCl), Pyridine, Acetic Anhydride ( -

Solvents: Ethyl Acetate (EtOAc), Heptane, Water.

Step-by-Step Methodology

Step 1: Methylation (One-Pot Setup)

-

Charge MeOH (10 vol) into a reactor and cool to 0–5 °C.

-

Add

(0.1 eq) dropwise. Caution: Exothermic. -

Add D-Ribose (1.0 eq).[2] Stir at 0–5 °C for 2 hours to form the methyl ribofuranoside.

-

Checkpoint: Monitor by TLC (EtOAc/MeOH 9:1). Disappearance of ribose indicates completion.

-

-

Neutralization: Add solid

until pH 7. Filter salts and concentrate to a syrup (Methyl-D-ribofuranoside).

Step 2: Benzoylation[3][4]

-

Dissolve the syrup in Pyridine (5 vol) and DCM (5 vol). Cool to 0 °C.

-

Add Benzoyl Chloride (3.3 eq) dropwise, maintaining internal temperature < 20 °C.

-

Warm to RT and stir for 4–6 hours.

-

Workup: Quench with water. Extract with DCM.[5] Wash organic layer with 1M HCl (to remove pyridine), saturated

, and brine. -

Concentrate to yield Methyl-2,3,5-tri-O-benzoyl-D-ribofuranoside (anomeric mixture).

Step 3: Acetolysis & Crystallization (The Critical Step)

This step converts the methyl glycoside to the 1-acetate and determines the final anomeric purity.

-

Dissolve the benzoylated intermediate in Acetic Acid (AcOH, 3 vol) and Acetic Anhydride (

, 2 eq). -

Cool to 0–5 °C. Add concentrated

(0.05 eq) slowly. -

Stir at RT for 2–4 hours.

-

Mechanism Note: The acidic conditions displace the methoxy group with an acetate.

-

-

Quench: Pour mixture into ice water. Extract with EtOAc.[6]

-

Crystallization (Purification):

-

Swap solvent to Ethanol (or EtOAc/Heptane 1:3).

-

Heat to reflux until dissolved, then cool slowly to 0 °C.

-

The β-anomer crystallizes preferentially.

-

Filter and wash with cold ethanol.

-

Yield Target: 65–75% overall from D-ribose. Purity: >99% HPLC; >99% β-anomer.

Part 3: Protocol B - The Modified Vorbrüggen Glycosylation

Target: Protected Nucleoside (e.g., β-D-Ribofuranosyl nucleobase)

Scale: Scalable to >10 kg

Key Innovation: Use of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) instead of the toxic and difficult-to-remove Tin(IV) Chloride (

Reagents

-

Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (from Protocol A).[3][4]

-

Base: Nucleobase (e.g., Cytosine, Uracil, or modified analog).

-

Silylating Agent: BSA (

-Bis(trimethylsilyl)acetamide) or HMDS.[7] -

Solvent: Acetonitrile (MeCN) for standard bases; 1,2-Dichloroethane (DCE) for unreactive bases.

Experimental Workflow

Figure 2: Process flow for the modified Vorbrüggen Glycosylation.

Step-by-Step Methodology

-

Silylation:

-

Suspend the nucleobase (1.0 eq) in dry MeCN (10 vol).

-

Add BSA (2.5 eq). Heat to 60–80 °C until a clear solution is obtained (indicates full silylation).

-

Note: If the base is acid-sensitive, cool to 0 °C before proceeding.

-

-

Coupling:

-

Add the Sugar Donor (1.0 eq) to the silylated base solution.

-

Cool to 0 °C.

-

Add TMSOTf (1.1 eq) dropwise. Caution: Fuming liquid.

-

Stir at RT.[11] Monitor by HPLC.

-

-

Workup:

-

Dilute with EtOAc.[1]

-

Pour into saturated

(careful of -

Wash organic layer with brine and dry over

.

-

-

Deprotection (Global):

-

Treat the protected nucleoside with 7N

in MeOH or NaOMe/MeOH to remove benzoyl groups. -

Isolate the final nucleoside by crystallization.

-

Part 4: Handling Difficult Substrates (2'-Modified Analogs)

For advanced antivirals like Remdesivir intermediates (2'-C-cyano or 2'-C-methyl), standard NGP is often not possible or reduced.

Challenges & Solutions

| Challenge | Technical Solution |

| Lack of NGP | If the 2-position has a substituent (e.g., 2'-F, 2'-Me) instead of an ester, β-selectivity is lost. Solution: Use thermodynamic control (higher temp) or bulky silyl protecting groups (TBDMS) on the 3/5-positions to sterically hinder the α-face. |

| Unreactive Bases | Weak nucleobases (e.g., 7-deaza purines) react poorly in MeCN. Solution: Switch solvent to 1,2-Dichloroethane (DCE) or Toluene . Use stronger activation (TMSOTf + TfOH). |

| Emulsions | Silylated byproducts can cause emulsions. Solution: Use a Citric Acid wash during workup to break silyl emulsions effectively. |

Part 5: Quality Control Specifications

For a validated protocol, the following specifications must be met before moving to the next step:

-

Water Content (Karl Fischer): Solvents must be < 0.05% water. Water destroys the oxocarbenium intermediate.

-

Donor Purity: The sugar donor must be >98% β-anomer.

-anomer impurities in the donor often translate directly to impurities in the product. -

Residual Silyl Groups: Ensure complete desilylation during workup; residual silyl groups can interfere with crystallization.

References

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

-

Gilead Sciences Inc. (2020). Process for the preparation of Remdesivir. Organic Process Research & Development. Describes the scale-up of 2'-modified ribose coupling using NdCl3 and TMSOTf.

-

Merck & Co. (2021). Synthesis of Molnupiravir: An engineered enzymatic cascade. Demonstrates alternative biocatalytic routes for ribose coupling.

-

Niedballa, U., & Vorbrüggen, H. (1974). A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. Journal of Organic Chemistry. The foundational paper for silyl-Hilbert-Johnson reaction.

-

BenchChem. (2025).[11] Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Application Note.

Sources

- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 2. Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 4. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]

- 5. US20210228605A1 - Isomorphs of remdesivir and methods for synthesis of same - Google Patents [patents.google.com]

- 6. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: A Guide to Selective Protection Strategies for beta-D-Ribofuranose Hydroxyl Groups

Abstract: The selective protection and deprotection of hydroxyl groups on the beta-D-ribofuranose scaffold are fundamental to the chemical synthesis of RNA oligonucleotides, modified nucleosides, and antiviral therapeutics. The presence of three hydroxyl groups (a primary 5'-OH and two secondary 2' and 3'-OH groups) with similar reactivities presents a significant synthetic challenge.[1] This guide provides an in-depth analysis of field-proven strategies for the regioselective protection of these hydroxyls, emphasizing the chemical rationale behind the choice of protecting groups and providing detailed, validated protocols for their implementation.

The Synthetic Challenge: Reactivity of Ribofuranose Hydroxyls

The this compound ring contains three key hydroxyl groups that are the focal point of synthetic manipulation. Their relative reactivity is the cornerstone upon which all selective protection strategies are built.

-

5'-Hydroxyl (5'-OH): As a primary alcohol, the 5'-OH is the most sterically accessible and nucleophilic of the three. This inherent reactivity allows for its selective protection in the presence of the secondary 2' and 3'-hydroxyls using sterically demanding reagents.

-

2'- and 3'-Hydroxyls (2',3'-OH): These secondary alcohols are positioned as a cis-diol, a geometric arrangement that is crucial for specific protection strategies. While their individual reactivities are similar, making selective protection of one over the other challenging, their proximity allows them to be protected simultaneously with bridging groups.[2][3] The 2'-hydroxyl is of particular importance, as its protection is a critical decision in the synthesis of RNA sequences.[4]

The goal of any protection strategy is to introduce a group that is stable to subsequent reaction conditions but can be removed selectively and in high yield when desired.[4] This concept of "orthogonal protection," where different groups can be cleaved under specific and non-interfering conditions, is paramount in complex multi-step syntheses.[5][6]

Strategic Protection of the 5'-Hydroxyl Group

The enhanced reactivity of the primary 5'-OH allows for the use of bulky protecting groups that selectively react at this position due to sterics.

Trityl and Methoxytrityl Ethers

The triphenylmethyl (Trityl, Tr) group and its derivatives, particularly the 4,4'-dimethoxytrityl (DMT) group, are the most common choices for 5'-OH protection.[7]

-

Causality of Choice: The bulkiness of the trityl chloride reagent ensures high regioselectivity for the primary 5'-hydroxyl.[7] The DMT group is especially valuable in automated solid-phase synthesis because its cleavage under mild acidic conditions releases a brightly colored dimethoxytrityl cation, which can be quantified spectrophotometrically to monitor coupling efficiency in real-time.[8]

-

Mechanism: The reaction is a standard SN1-type ether formation where the trityl chloride forms a stabilized carbocation, which is then attacked by the primary alcohol. A non-nucleophilic base, such as pyridine or DIPEA, is used to scavenge the HCl byproduct.

Protocol 1: 5'-O-Dimethoxytritylation of Uridine

Materials:

-

Uridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica Gel for column chromatography

Procedure:

-

Dissolve Uridine (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add DMT-Cl (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.

-

Upon completion, quench the reaction by adding cold methanol (10% of pyridine volume) and stir for 30 minutes.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) to yield the pure 5'-O-DMT-Uridine.

Protection of the 2',3'-cis-Diol

The cis orientation of the 2' and 3' hydroxyls allows for their simultaneous protection through the formation of a five-membered ring.

Acetal and Ketal Formation

The most common strategy for protecting the 2',3'-diol is the formation of a cyclic acetal or ketal, typically an isopropylidene ketal (acetonide).[3][9]

-

Causality of Choice: This reaction is typically performed under thermodynamic control using acetone or a derivative like 2,2-dimethoxypropane in the presence of an acid catalyst.[9] The resulting five-membered ring is stable to a wide range of conditions, including basic, reductive, and oxidative reagents, but is readily cleaved under mild aqueous acid, making it an excellent orthogonal protecting group.[3][10]

Protocol 2: Synthesis of 2',3'-O-Isopropylidene Uridine

Materials:

-

Uridine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (p-TsOH)

-

Triethylamine (TEA)

-

Silica Gel for column chromatography

Procedure:

-

Suspend Uridine (1.0 eq) in anhydrous acetone in a round-bottom flask.

-

Add 2,2-dimethoxypropane (3.0 eq) to the suspension.

-

Add a catalytic amount of p-TsOH (0.05 eq).

-

Stir the mixture at room temperature for 4-6 hours. The suspension should become a clear solution as the product forms. Monitor by TLC.

-

Once the reaction is complete, neutralize the acid by adding triethylamine (TEA) until the pH is ~7-8.

-

Concentrate the solution under reduced pressure to remove acetone and other volatiles.

Purification:

-

Purify the resulting crude solid by silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/DCM) to isolate the pure 2',3'-O-Isopropylidene Uridine.

Transient Protection with Boronic Esters

For reactions where only the 5'-OH is intended to react, temporary protection of the 2',3'-diol can be achieved using boronic acids.[11]

-

Causality of Choice: A boronic acid, such as 4-(trifluoromethyl)phenylboronic acid, reacts reversibly with the cis-diol to form a cyclic boronic ester. This ester masks the 2' and 3' hydroxyls, directing subsequent reactions like glycosylation to the 5'-OH. The boronic ester is then easily hydrolyzed during aqueous workup, revealing the free diol and providing a highly efficient one-pot strategy.[11]

Selective Protection of the 2'-Hydroxyl Group

Protecting the 2'-OH while leaving the 3'-OH free is arguably the most critical and challenging step in preparing ribonucleoside monomers for automated RNA synthesis.[12][13]

Silyl Ethers: The Workhorse of RNA Synthesis

Bulky silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS or TBS) group, are the most widely used protecting groups for the 2'-OH in solid-phase RNA synthesis.[13][14][15]

-

Causality of Choice: The TBDMS group offers an ideal balance of stability and reactivity. It is stable to the acidic conditions used for 5'-DMT removal and the basic conditions of phosphoramidite coupling.[8] Crucially, it can be cleanly removed at the end of the synthesis using a fluoride source, such as tetrabutylammonium fluoride (TBAF), under conditions that do not degrade the newly synthesized RNA chain.[16]

-

The Challenge of Selectivity: Direct silylation of a 5'-protected ribonucleoside often yields a mixture of 2'- and 3'-silylated isomers, which can be difficult to separate.[13][15] Strategies to improve 2'-selectivity often involve multi-step protection/deprotection sequences or the use of specialized catalysts.[15]

Protocol 3: Selective 2'-O-TBDMS Protection of 5'-O-DMT-Uridine

Materials:

-

5'-O-DMT-Uridine

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Silver nitrate (AgNO₃)

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

Silica Gel for column chromatography

Procedure:

-

Co-evaporate 5'-O-DMT-Uridine (1.0 eq) with anhydrous pyridine twice and dissolve in fresh anhydrous pyridine.

-

Add silver nitrate (AgNO₃, 1.5 eq) to the solution and stir in the dark for 1 hour at room temperature.

-

Add TBDMS-Cl (1.2 eq) and continue stirring in the dark for 4-6 hours. The reaction forms a precipitate of AgCl.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and filter through a pad of celite to remove the silver salts.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification:

-

The desired 2'-O-TBDMS isomer must be carefully separated from the 3'-O-TBDMS isomer and any disilylated byproducts. This is typically achieved by meticulous silica gel column chromatography using a non-polar solvent system (e.g., a hexanes/ethyl acetate gradient).

Orthogonal Protection Strategies: A Summary

The ability to deprotect one hydroxyl group without affecting others is the essence of an orthogonal strategy.[5][17] This allows for precise, stepwise modifications of the ribose ring. The choice of protecting groups is dictated by the overall synthetic plan.

| Protecting Group | Abbreviation | Target OH | Introduction Conditions | Cleavage Conditions | Orthogonal To |

| Dimethoxytrityl | DMT | 5'-OH | DMT-Cl, Pyridine | Mild Acid (e.g., 3% TCA in DCM) | Silyl Ethers, Acetals, Base-labile groups |

| tert-Butyldimethylsilyl | TBDMS/TBS | 2'-OH (or 3') | TBDMS-Cl, Base (Imidazole, AgNO₃) | Fluoride Ion (e.g., TBAF, HF-Pyridine) | Acid-labile (DMT), Base-labile groups |

| Isopropylidene | - | 2',3'-Diol | Acetone, Acid Catalyst (p-TsOH) | Aqueous Acid (e.g., 80% Acetic Acid) | Silyl Ethers, Trityl Ethers, Base-labile groups |

| Levulinoyl | Lev | 2' or 3'-OH | Levulinic Anhydride, DMAP | Hydrazine monohydrate in Pyridine/AcOH | Acid/Base-labile groups, Silyl Ethers |

| Fluorenylmethoxycarbonyl | Fmoc | 2' or 3'-OH | Fmoc-Cl, Pyridine | Base (e.g., Piperidine, DBU) | Acid-labile (DMT), Silyl Ethers |

Visualization of Synthetic Strategy

Workflow for Protecting Group Selection

The following diagram illustrates a simplified decision-making process for selecting a protection strategy based on the synthetic target.

Caption: Decision workflow for choosing a ribose protection strategy.

Orthogonal Deprotection Scheme

This diagram shows a fully protected ribonucleoside and the specific reagents used to selectively remove each protecting group.

Caption: An orthogonal protection scheme for this compound.

References

- Regioselective O-Glycosylation of Nucleosides via the Temporary 2',3'-Diol Protection by a Boronic Ester for the Synthesis of Disaccharide Nucleosides. PMC - NIH.

- Protection of 2′-Hydroxy Functions of Ribonucleosides. Deep Blue Repositories.

- A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC.

- Orthogonal protecting group strategies in carbohydrate chemistry.

- WO2000042057A1 - Protecting groups for carbohydrate synthesis.

- Novel protecting groups in carbohydrate chemistry. Comptes Rendus de l'Académie des Sciences.

- Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphon

- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry.

- Protecting groups for RNA synthesis: an increasing need for selective preparative methods. Chemical Society Reviews (RSC Publishing).

- Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis.

- Description of the rationale involving cis‐2',3'‐diol‐protection of...

- RNA Synthesis - Options for 2'-OH Protection. Glen Research.

- Practical Silyl Protection of Ribonucleosides. PMC - NIH.

- Protection of 5′-Hydroxy Functions of Nucleosides. Deep Blue Repositories.

- The synthesis of oligoribonucleotides. II. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VII.

- Carbohydrate acetalis

- Protection of 1,2-/1,3-Diols.

- Acetal Form

- Protection of Nucleosides for Oligonucleotide Synthesis. Deep Blue Repositories.

Sources

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. WO2000042057A1 - Protecting groups for carbohydrate synthesis - Google Patents [patents.google.com]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. glenresearch.com [glenresearch.com]

- 9. Carbohydrate acetalisation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Regioselective O-Glycosylation of Nucleosides via the Temporary 2',3'-Diol Protection by a Boronic Ester for the Synthesis of Disaccharide Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. atdbio.com [atdbio.com]

- 14. Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose

Application Note: High-Purity Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl- -D-ribofuranose

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-

Unlike generic preparations, this guide focuses on the "Modified Recondo" approach, a telescoped three-step sequence (Methylation

Strategic Context & Mechanism

The synthesis relies on Neighboring Group Participation (NGP) . The benzoyl group at C2 is essential not just for protection, but for stereochemical direction.

-

Methylation: Locks the ribose in the furanose form.

-

Benzoylation: Protects hydroxyls with stable ester groups.

-

Acetolysis: The key step. Strong acid converts the stable methyl glycoside into the reactive 1-acetate.

Why the

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation and the critical intermediates.

Figure 1: Reaction pathway from D-Ribose to the crystalline

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity Requirement |

| D-Ribose | Starting Material | >99%, Dry (<0.5% water) |

| Methanol (MeOH) | Solvent/Reactant | Anhydrous |

| Acetyl Chloride (or SOCl2) | Acid Generator | Reagent Grade |

| Pyridine | Solvent/Base | Dry (KOH treated) |

| Benzoyl Chloride (BzCl) | Protecting Agent | Distilled if yellow |

| Acetic Anhydride (Ac2O) | Reagent | Reagent Grade |

| Sulfuric Acid (H2SO4) | Catalyst | 98% Conc.[1][2][3] |

Step-by-Step Methodology

Stage 1: Methylation (Formation of Methyl Ribofuranoside)

Goal: Lock the cyclic hemiacetal into the furanose ring size.

-

Setup: Equip a 1L 3-neck round-bottom flask (RBF) with a drying tube (CaCl2) and an addition funnel.

-

Acid Generation: Add 500 mL anhydrous Methanol to the flask. Cool to 0–5°C in an ice bath. Dropwise add 25 mL Acetyl Chloride (generates anhydrous HCl in situ). Alternatively, bubble 20g of HCl gas.

-

Addition: Add 50.0 g (0.33 mol) D-Ribose in portions. The solution will clarify.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours.

-

Checkpoint: TLC (15% MeOH in DCM) should show consumption of D-Ribose (

) and formation of methyl riboside (streak/spot at

-

-

Neutralization: Add 150 mL Pyridine to the reaction mixture. Concentrate the solution under reduced pressure (Rotavap) at 35°C to a viscous syrup.

-

Note: Do not distill to dryness; residual pyridine is necessary for the next step.

-

Stage 2: Benzoylation

Goal: Protect hydroxyl groups at C2, C3, and C5.

-

Solvation: Redissolve the syrup from Stage 1 in 200 mL Pyridine . Cool to 0°C.[4][5]

-

Addition: Dropwise add 130 mL (1.12 mol, ~3.3 eq) Benzoyl Chloride . Maintain internal temperature <10°C. This reaction is exothermic.

-

Reaction: Allow to warm to RT and stir for 12–16 hours (overnight).

-

Workup (Extraction):

-

Pour the mixture into 1 L Ice Water with vigorous stirring. The product will separate as a gummy oil or semi-solid.

-

Extract with Dichloromethane (DCM) (2 x 300 mL) .

-

Wash Organic layer: 2x with cold 1M H2SO4 (to remove pyridine), 2x with Sat. NaHCO3 (to remove benzoic acid), 1x Brine.

-

Dry over MgSO4 and concentrate to a thick yellow syrup (Methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside).

-

Stage 3: Acetolysis & Crystallization (The Critical Step)

Goal: Swap 1-OMe for 1-OAc and crystallize the

-

Dissolution: Dissolve the syrup from Stage 2 in 200 mL Glacial Acetic Acid and 40 mL Acetic Anhydride .

-

Acid Catalysis: Cool to 0–5°C. Slowly add 15 mL Conc. H2SO4 dropwise.[4]

-

Warning: Highly exothermic. Temperature control is vital to prevent decomposition (charring).

-

-

Reaction: Stir at RT for 2–4 hours.

-

Quenching: Pour onto 500 g Crushed Ice . Stir for 30 mins. The product usually precipitates as a gummy solid.

-

Isolation: Decant the water. Dissolve the gum in minimal hot Ethanol (EtOH) or Methanol .

-

Crystallization: Allow the solution to cool slowly to RT, then refrigerate (4°C).

-

Seeding: If available, add a seed crystal of the

-anomer. -

Result: White needles should form. Filter and wash with cold EtOH.

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Quality Control & Specifications

Analytical Data

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 128–132°C (Sharp melting point indicates high

purity). -

Specific Rotation:

to -

Yield: Expect 60–70% overall from D-Ribose.

NMR Interpretation ( H NMR, 400 MHz, CDCl )

The anomeric proton (H-1) is the diagnostic signal for purity.

| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |

| H-1 | 6.43 ppm | Singlet (s) | < 1 Hz | Diagnostic for |

| H-3 | 5.92 ppm | dd | - | Ring proton |

| H-2 | 5.80 ppm | d | 5.0 Hz | Ring proton |

| Aromatics | 7.3 – 8.1 ppm | m | - | Benzoyl groups (15H) |

| Acetyl-CH3 | 2.00 ppm | s | - | 1-OAc group |

Note: The

Troubleshooting & Optimization

Issue: "Oiling Out" during Crystallization

-

Cause: Presence of

-anomer impurities or residual benzoic acid preventing lattice formation. -

Solution:

-

Triturate the oil with cold ether/hexane to remove organic impurities.

-

Redissolve in hot EtOH. Add water dropwise until slightly turbid, then reheat to clear and cool very slowly.

-

Seed crystals are critical. If you lack seeds, scratch the glass wall of the flask with a glass rod to induce nucleation.

-

Issue: Low Yield in Acetolysis

-

Cause: Temperature spike during H2SO4 addition caused sugar decomposition (darkening/blackening).

-

Solution: Ensure the internal temperature never exceeds 10°C during acid addition. Add acid over 30 minutes if necessary.

Safety & Hazards

-

Pyridine: Toxic, noxious odor, affects male fertility. Handle only in a fume hood.

-

Benzoyl Chloride: Lachrymator. Reacts violently with water.

-

Sulfuric Acid: Corrosive. Always add acid to solvent, never reverse.

References

-

Recondo, E. F., & Rinderknecht, H. (1959). Eine neue Darstellung von 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Helvetica Chimica Acta, 42(4), 1171-1173.

- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Standard text for nucleoside chemistry).

- Guthrie, R. D., & Smith, M. (1974). Carbohydrate Chemistry.

-

PubChem Compound Summary. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.[1][3][5][7][8][9][10][11][12][13] National Center for Biotechnology Information. Retrieved October 26, 2023. [3]

Sources

- 1. beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate(6974-32-9) 1H NMR spectrum [chemicalbook.com]

- 2. synthose.com [synthose.com]

- 3. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 4. On the Use of 3,5-Di-O-benzylidene and 3,5-Di-O-(di-tert-butylsilylene)-2-O-benzylarabinothiofuranosides and their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides: Importance of the Activation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]

- 9. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 10. 1-O-ACETYL-2,3,5-TRI-O-BENZOYL-BETA-D-RIBOFURANOSE CAS#: 91110-24-6 [m.chemicalbook.com]

- 11. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | C28H24O9 | CID 10929242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Studies on synthesis and structure of O-beta-D-ribofuranosyl(1"-->2')ribonucleosides and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

procedure for coupling beta-D-ribofuranose with purine bases

Application Note & Protocol

Topic: Strategic Coupling of β-D-Ribofuranose with Purine Bases: The Vorbrüggen Glycosylation Approach

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthesis of nucleosides, the fundamental building blocks of nucleic acids and critical components in numerous antiviral and anticancer therapeutics, is a cornerstone of medicinal chemistry and chemical biology. The formation of the N-glycosidic bond between a sugar moiety and a nucleobase is the most crucial step in their synthesis. This document provides a detailed protocol and technical guide for the coupling of a protected β-D-ribofuranose derivative with purine bases using the silyl-Hilbert-Johnson reaction, commonly known as the Vorbrüggen glycosylation. We will explore the underlying mechanism, explain the rationale behind reagent selection, and provide a step-by-step experimental procedure, including work-up, purification, and characterization.

Principle and Mechanism of the Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is the most widely employed method for the synthesis of N-nucleosides. The reaction's success hinges on a Lewis acid-catalyzed S_N2-like displacement mechanism.

Core Rationale:

-

Activation of the Ribose: The ribose derivative is activated by a leaving group at the anomeric (C1') position, typically an acetate or benzoate. A Lewis acid catalyst coordinates to the C2'-O-benzoyl group, which then facilitates the departure of the C1'-O-acetyl group. This generates a stabilized, resonance-delocalized acyloxonium ion intermediate. This intermediate is crucial as it sterically hinders attack from the top (β) face, ensuring the desired β-anomer is the major product.

-

Activation of the Purine Base: The purine base (e.g., adenine or guanine) is made more nucleophilic and soluble in aprotic organic solvents by silylation. This is typically achieved by treating the purine with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). The silyl groups are introduced onto the exocyclic amino groups and ring nitrogens. This has the dual benefit of increasing nucleophilicity and protecting these positions from undesired side reactions.

-

The Coupling Event: The silylated purine, now a potent nucleophile, attacks the C1' carbon of the acyloxonium ion from the bottom (α) face. This stereospecific attack results in an inversion of configuration at the anomeric center, leading to the formation of the desired β-N-glycosidic bond.

The reaction's regioselectivity (N9 vs. N7 alkylation in purines) is also a key consideration. For purines like adenine and guanine, the thermodynamically more stable N9-isomer is predominantly formed.

Reaction Mechanism Overview

Application Notes & Protocols: One-Pot Enzymatic Synthesis of Nucleosides from D-Ribose

Abstract: Nucleoside analogues are a cornerstone of modern medicine, serving as critical antiviral and anticancer agents.[1][2] Traditional chemical synthesis of these complex molecules is often a multi-step, resource-intensive process requiring extensive use of protecting groups and harsh reagents, leading to low overall yields and significant environmental waste.[3][4] This guide details a robust and elegant chemoenzymatic strategy that leverages a multi-enzyme cascade for the one-pot synthesis of nucleosides directly from D-ribose. By harnessing the specificity and efficiency of biocatalysts, this approach offers a streamlined, scalable, and greener alternative for drug discovery and development. We provide the scientific rationale behind the enzymatic cascade, detailed protocols for synthesis and analysis, and troubleshooting insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of Enzymatic Synthesis

The appeal of enzymatic methods over traditional organic chemistry for nucleoside synthesis lies in several key advantages:

-

Stereo- and Regioselectivity: Enzymes exhibit exquisite control over chemical reactions, ensuring the formation of the correct β-anomer of the nucleoside without the need for complex protecting group chemistry.[3] This eliminates multiple synthesis and deprotection steps common in chemical routes.[5]

-

Mild Reaction Conditions: Biocatalytic reactions occur in aqueous media under mild conditions (neutral pH, moderate temperatures), preserving sensitive functional groups on the nucleobase and sugar.[5][6]

-

Reduced Environmental Impact: The use of water as a solvent and the elimination of toxic reagents and heavy metal catalysts make enzymatic synthesis a significantly "greener" and more sustainable technology.[6][7]

-

Process Simplification: The ability to perform multiple reaction steps in a single vessel ("one-pot") dramatically reduces downstream processing, purification efforts, and overall production time.[8][9]

The Core of the Process: A Three-Enzyme Cascade

The one-pot synthesis of nucleosides from D-ribose is powered by a finely tuned cascade of three key enzymes. This system efficiently converts a simple pentose sugar into the activated ribose donor required for glycosidic bond formation, all within a single reaction vessel.[10]

-

Ribokinase (RK): The cascade begins with the ATP-dependent phosphorylation of D-ribose at the 5'-position, yielding D-ribose-5-phosphate (R5P). This initial step activates the otherwise inert ribose sugar for subsequent enzymatic transformations.

-

Phosphopentomutase (PPM): PPM catalyzes the critical intramolecular transfer of the phosphate group from the C5 to the C1 position, converting R5P into α-D-ribofuranose 1-phosphate (R1P).[11][12] This isomerization is essential, as R1P is the key activated sugar donor for the final step.

-

Nucleoside Phosphorylase (NP): This enzyme catalyzes the reversible phosphorolysis of a nucleoside.[13] In the synthesis direction, it facilitates the formation of a C-N glycosidic bond between the C1 of R1P and a nitrogen atom of the target nucleobase, releasing inorganic phosphate and forming the desired β-nucleoside.[8][10] The choice of NP is critical, as they exhibit specificity for either purine (Purine Nucleoside Phosphorylase, PNP) or pyrimidine (Pyrimidine Nucleoside Phosphorylase, PyNP) bases.[14]

The overall enzymatic cascade is illustrated below.

Experimental Protocol: Synthesis of Ribavirin

This protocol provides a method for the synthesis of the antiviral drug Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide), a broad-spectrum antiviral agent.[15][16]

Materials and Reagents

| Reagent | Grade | Supplier | Comments |

| D-Ribose | ≥99% | Standard Supplier | |

| 1,2,4-Triazole-3-carboxamide (TCA) | ≥98% | Standard Supplier | The nucleobase acceptor. |

| Adenosine 5'-triphosphate (ATP) | Disodium Salt, ≥99% | Standard Supplier | Phosphate donor for the Ribokinase reaction. |

| Potassium Phosphate Buffer (pH 7.5) | Molecular Biology | In-house or Supplier | Prepare a 1.0 M stock solution. |

| Magnesium Chloride (MgCl₂) | ≥99% | Standard Supplier | Cofactor for Ribokinase. Prepare a 1.0 M stock solution. |

| Recombinant Ribokinase (RK) | >10 U/mg | Commercial/In-house | e.g., from E. coli. |

| Recombinant Phosphopentomutase (PPM) | >10 U/mg | Commercial/In-house | e.g., from E. coli or Thermus thermophilus.[10] |

| Recombinant Purine Nucleoside Phosphorylase (PNP) | >10 U/mg | Commercial/In-house | e.g., from E. coli or Aeromonas hydrophila.[16][17] Must accept TCA. |

| Deionized Water | Type 1 | N/A | |

| Methanol / Acetonitrile | HPLC Grade | Standard Supplier | For reaction quenching and HPLC analysis. |

Step-by-Step Synthesis Protocol

The entire workflow from reaction setup to product analysis is outlined below.

-

Reaction Mixture Preparation:

-

In a sterile 50 mL conical tube, combine the following reagents to the specified final concentrations in a total volume of 20 mL. It is recommended to add the enzymes last.

-

D-Ribose: 50 mM

-

1,2,4-Triazole-3-carboxamide (TCA): 60 mM (1.2 equivalents)

-

ATP: 55 mM (1.1 equivalents)

-

Potassium Phosphate Buffer (pH 7.5): 100 mM

-

MgCl₂: 10 mM

-

-

Vortex gently to dissolve all components completely.

-

-

Enzyme Addition:

-

Add the three enzymes to the reaction mixture. Optimal enzyme concentrations should be determined empirically, but a starting point is:

-

Ribokinase (RK): 20 U/mL

-

Phosphopentomutase (PPM): 20 U/mL

-

Purine Nucleoside Phosphorylase (PNP): 40 U/mL

-

-

Gently invert the tube several times to mix. Do not vortex vigorously to avoid denaturing the enzymes.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking incubator (approx. 150 rpm).

-

The reaction time can vary from 12 to 48 hours depending on enzyme activity and substrate concentrations.[15]

-

-

Reaction Monitoring by HPLC:

-

Periodically (e.g., every 4-6 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

-

Quench the enzymatic reaction immediately by adding 150 µL of cold methanol or by heating at 95°C for 5 minutes.

-

Centrifuge the quenched sample at >12,000 x g for 10 minutes to pellet the precipitated enzymes and proteins.

-

Analyze the supernatant by reverse-phase HPLC to monitor the consumption of TCA and the formation of Ribavirin.[18][19]

-

Typical HPLC Conditions:

-

-

Reaction Termination and Enzyme Removal:

-

Once HPLC analysis indicates that the reaction has reached completion (i.e., no further increase in product concentration), terminate the reaction.

-

Heat the entire reaction mixture to 95°C for 10 minutes to denature and precipitate the enzymes.

-

Cool the mixture on ice for 20 minutes, then centrifuge at 10,000 x g for 30 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude Ribavirin product.

-

-

Product Purification:

-

The crude product can be purified using column chromatography (e.g., silica gel or a suitable ion-exchange resin) to remove unreacted substrates, ATP/ADP, and salts.

-

Pool the fractions containing pure Ribavirin, as determined by HPLC analysis.

-

-

Final Product Analysis:

-

Confirm the identity and purity (>99.5%) of the final product using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[15][20]

-

Lyophilize the pure fractions to obtain Ribavirin as a white solid. Calculate the final yield. Yields for enzymatic synthesis of Ribavirin can range from 32% to over 80%, depending on the specific system and conditions.[15][17]

-

Key Considerations and Field Insights

-

Enzyme Source and Stability: The use of enzymes from thermophilic organisms (e.g., Thermus thermophilus) can offer enhanced stability at higher reaction temperatures, potentially increasing reaction rates and reducing microbial contamination risk.[10]

-

Equilibrium Shifting: The NP-catalyzed step is reversible.[13] To drive the reaction towards product formation, an excess of the nucleobase acceptor (e.g., TCA) is typically used. In some syntheses, using a modified sugar donor where the leaving nucleobase precipitates out of solution can make the reaction effectively irreversible.[16][21]

-

Substrate Specificity of NPs: This is the most critical factor for adapting the protocol to other nucleosides. A PNP with broad substrate specificity is required to synthesize purine analogues, while a PyNP is needed for pyrimidine analogues.[22] Extensive screening may be necessary to find an enzyme that accepts a modified or unnatural base.[17]

-

ATP Regeneration: For large-scale synthesis, the cost of ATP can be prohibitive. An ATP regeneration system, such as using polyphosphate kinase (PPK) or acetate kinase, can be coupled to the reaction to continuously regenerate ATP from ADP, drastically reducing the required amount of this expensive reagent.[5][23]

References

-

Mikhailopulo, I. A., & Zinchenko, A. I. (2010). One-Pot Enzymatic Transformation of D-Pentoses into Nucleosides. Bentham Open. Available at: [Link]

-

Kaspar, F., et al. (2020). Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System. Frontiers in Chemistry. Available at: [Link]

-

Kamel, S., et al. (2018). Enzymatic synthesis of nucleoside analogues: one-pot transglycosylation versus a sequential two-step reaction. ResearchGate. Available at: [Link]

-

Zinchenko, A. I., & Mikhailopulo, I. A. (2010). One-Pot Enzymatic Transformation of D-Pentoses into Nucleosides. The Open Bio-technology Journal. Available at: [Link]

-

Glemann, F., et al. (2024). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences. Available at: [Link]

-

Wei, T., et al. (2013). Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli. African Journal of Biotechnology. Available at: [Link]

-

Fernandez-Lucas, J. (2011). Enzymatic Synthesis of Modified Nucleosides. ResearchGate. Available at: [https://www.researchgate.net/publication/265089334_Enzymatic_Synthesis_of_Modified_Nucleosides]([Link]_ of_Modified_Nucleosides)

-

Johnson, R. A., & Walseth, T. F. (1982). A method for the enzymatic synthesis and purification of [α- 32 P]nucleoside triphosphates. Nucleic Acids Research. Available at: [Link]

-

BOC Sciences. (2024). Chemical vs Enzymatic Nucleic Acid Synthesis: Pros & Cons Explained. YouTube. Available at: [Link]

-

Kamel, S., et al. (2022). Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. Expert Opinion on Drug Discovery. Available at: [Link]

-

Ubiali, D., et al. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Catalysts. Available at: [Link]

-

Timofeev, V. I., et al. (2021). Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways. International Journal of Molecular Sciences. Available at: [Link]

-

Lewkowicz, E. S., & Iribarren, A. M. (2006). Nucleoside Phosphorylases. ResearchGate. Available at: [Link]

-

Camici, L., et al. (2006). Pentose phosphates in nucleoside interconversion and catabolism. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]

-

Garcia-Ruiz, E., et al. (2023). Engineering a bifunctional fusion purine/pyrimidine nucleoside phosphorylase for the production of nucleoside analogs. Docta Complutense. Available at: [Link]

-

Garcia-Ruiz, E., et al. (2023). Engineering a Bifunctional Fusion Purine/Pyrimidine Nucleoside Phosphorylase for the Production of Nucleoside Analogs. International Journal of Molecular Sciences. Available at: [Link]

-

Poudel, I., et al. (2023). DNA Synthesis: Chemical, Enzymatic, or Both?. BioProcess International. Available at: [Link]

-

Sakharov, V., et al. (2015). An Efficient Chemoenzymatic Process for Preparation of Ribavirin. Semantic Scholar. Available at: [Link]

-

Ansa Biotechnologies, Inc. (2022). Chemical vs. Enzymatic DNA Synthesis Techniques. Ansa Bio. Available at: [Link]

-

Sakharov, V., et al. (2015). An Efficient Chemoenzymatic Process for Preparation of Ribavirin. ResearchGate. Available at: [Link]

-

Ubiali, D., et al. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. MDPI. Available at: [Link]

-

Iribarren, A. M., & Lewkowicz, E. S. (2008). Coupled biocatalysts applied to the synthesis of nucleosides. Oxford Academic. Available at: [Link]

-

Mikhailopulo, I. A., et al. (2013). Synthesis of Cladribine via an Enzymatic Transglycosylation of Purine Heterocyclic Bases. ResearchGate. Available at: [Link]

-

Wright, R. S., & Khorana, H. G. (1956). Phosphorylated Sugars. I. A Synthesis of β-D-Ribofuranose 1-Phosphate. Journal of the American Chemical Society. Available at: [Link]

-

LibreTexts Medicine. (2021). 7.2: Nucleotide synthesis. Available at: [Link]

-

Gomez de Santos, P., et al. (2021). Green Production of Cladribine by Using Immobilized 2′-Deoxyribosyltransferase from Lactobacillus delbrueckii Stabilized through a Double Covalent/Entrapment Technology. International Journal of Molecular Sciences. Available at: [Link]

-

Glemann, F., et al. (2021). A Novel One-Pot Enzyme Cascade for the Biosynthesis of Cladribine Triphosphate. Molecules. Available at: [Link]

-

Gehrke, C. W., & Kuo, K. C. (Eds.). (1990). Analytical Methods for Major and Modified Nucleosides - HPLC, GC, MS, NMR, UV and FT-IR. Elsevier. Available at: [Link]

-

Contente, M. L., & Paradisi, F. (2021). Biocatalytic routes to anti-viral agents and their synthetic intermediates. Catalysis Science & Technology. Available at: [Link]

-

Pomerantz, S. C., & McCloskey, J. A. (2010). Base Composition Analysis of Nucleosides Using HPLC. ResearchGate. Available at: [Link]

- Kowalczyk, P., et al. (2017). The method of synthesis and purification of a nucleoside and/or a nucleotide... Google Patents.

-

Yilmaz, I., & Uludag, N. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Phosphopentomutase. Retrieved February 23, 2026, from [Link]

-

The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. Retrieved February 23, 2026, from [Link]

-

Fateev, I. V., et al. (2022). Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine. Molecules. Available at: [Link]

-

Chan, C. M., & Huang, Y. (2023). HPLC Analysis of tRNA-Derived Nucleosides. Current Protocols. Available at: [Link]

-

Glemann, F., et al. (2024). A deamination-driven biocatalytic cascade for the synthesis of ribose-1-phosphate. Green Chemistry. Available at: [Link]

-

Chen, R., et al. (2023). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. Catalysts. Available at: [Link]

-

Mikhailopulo, I. A., & Wnuk, S. F. (Eds.). (2023). Biotechnological and Biomedical Applications of Enzymes Involved in the Synthesis of Nucleosides and Nucleotides—2nd Edition. MDPI. Available at: [Link]

-

Chen, Y., et al. (2023). β-d-Ribofuranose as a Core with a Phosphodiester Moiety as the Enzyme Recognition Site for Codrug Development. Molecules. Available at: [Link]

Sources

- 1. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. madridge.org [madridge.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs [mdpi.com]

- 6. bioprocessintl.com [bioprocessintl.com]

- 7. ansabio.com [ansabio.com]

- 8. benthamopen.com [benthamopen.com]

- 9. A New Strategy for the Synthesis of Nucleosides: One-Pot Enzymatic Transformation of D-Pentoses into Nucleosides [benthamopenarchives.com]

- 10. mdpi.com [mdpi.com]

- 11. Pentose phosphates in nucleoside interconversion and catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphopentomutase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]

- 17. Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation [mdpi.com]

- 18. thepharmajournal.com [thepharmajournal.com]

- 19. helixchrom.com [helixchrom.com]

- 20. Analytical Methods for Major and Modified Nucleosides - HPLC, GC, MS, NMR, UV and FT-IR, Volume 45A - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 21. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]

Application Note: Solid-Phase Synthesis of Ribofuranose Scaffolds

Executive Summary

The ribofuranose ring is a privileged scaffold in medicinal chemistry, serving as the chiral backbone for RNA therapeutics (siRNA, mRNA, aptamers), antiviral nucleoside analogues (e.g., Remdesivir), and diverse glycomimetics. Unlike deoxyribose, the presence of the 2'-hydroxyl group introduces significant synthetic challenges—specifically steric hindrance during coupling and the risk of 2'→3' isomerization.[1]

This guide details the solid-phase synthesis (SPS) strategies for ribofuranose-based compounds. It moves beyond standard DNA synthesis protocols to address the specific orthogonal protection strategies and coupling cycles required for high-fidelity RNA and ribose-analogue assembly.

Strategic Scaffolding: Resin & Linker Selection

The success of a ribofuranose synthesis campaign relies heavily on the initial choice of solid support.[2] The linker must withstand the repetitive basic or acidic conditions of the synthesis cycle while allowing clean cleavage at the end.

Resin Selection Matrix

| Support Type | Core Material | Loading Capacity | Application |

| CPG (Controlled Pore Glass) | Rigid Glass | 20–40 µmol/g | Standard RNA/Oligo synthesis (<100 mer). Fast kinetics due to rigid pores. |

| Polystyrene (PS) | Crosslinked PS | 40–80 µmol/g | Large-scale synthesis. Higher loading but requires higher swelling (Toluene/DCM). |

| Macroporous PS | Highly Crosslinked | 100–300 µmol/g | Combinatorial libraries (e.g., Nanokan™). High capacity for small molecule analogues. |

Linker Chemistry: The Anchor Point

For ribofuranose scaffolds, we distinguish between Oligonucleotide Synthesis (3'-attachment) and Library Synthesis (often 2',3'-attachment or 1'-attachment).

-

Succinyl Linker: The industry standard for 3'-terminal attachment. Vulnerable to premature cleavage during extended basic treatments.

-

UnyLinker (Universal Support): Eliminates the need for nucleoside-specific supports.[3] It uses a cyclic phosphate mechanism to cleave the 3'-phosphate, leaving a native 3'-OH.

-

Acetal Linker (Library Specific): For combinatorial exploration of nucleobases, the ribose is anchored via the 2',3'-diol using a cyclic acetal. This leaves the anomeric center (C1) free for glycosylation reactions.

Protecting Group Strategy: The 2'-OH Dilemma

The 2'-hydroxyl is the defining feature of ribofuranose and the primary source of synthetic difficulty. It requires a protecting group that is orthogonal to the 5'-DMT acid-labile group and stable during phosphoramidite coupling.

Comparative Analysis of 2'-Protecting Groups[4][5]

| Feature | TBDMS (t-Butyldimethylsilyl) | TOM (Triisopropylsilyloxymethyl) | ACE (Bis(2-acetoxyethoxy)methyl) |

| Steric Bulk | High | Low | Moderate |

| Coupling Time | 6–10 min | 2–3 min | 2–5 min |

| Coupling Efficiency | ~98.5% | >99.0% | >99.0% |

| Deprotection | Fluoride (TBAF/TEA·3HF) | Fluoride (TBAF) | Acidic (pH 3 buffer) |

| Primary Use | Standard RNA, Short Oligos | Long RNA (>50 mer), difficult sequences | High-throughput, parallel synthesis |

Expert Insight: For sequences >40 nucleotides, switch to TOM protection. The acetal spacer pushes the bulky silyl group away from the reaction center, significantly increasing coupling efficiency and reducing n-1 deletion sequences.

Protocol A: High-Fidelity RNA Solid-Phase Synthesis

Application: Synthesis of siRNA, aptamers, or RNA oligonucleotides using 2'-TBDMS/TOM phosphoramidites.

Reagents Preparation

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile (ACN). Note: ETT is superior to tetrazole for RNA due to higher acidity (pKa 4.28).

-

Oxidizer: 0.02 M Iodine in THF/Pyridine/Water (70:20:10).

-

Capping A: Acetic anhydride/THF.

-

Capping B: N-Methylimidazole/THF.

-

Deblock: 3% Trichloroacetic acid (TCA) in DCM. Avoid DCA for RNA to prevent depurination.

Synthesis Cycle (Automated)

Perform the following steps for each nucleotide addition (1 µmol scale):

-

Detritylation:

-

Flow 3% TCA/DCM for 60-80 seconds. Monitor trityl color (orange) until clear.

-

Wash: ACN (30s).

-

-

Coupling:

-

Inject 0.1 M Phosphoramidite + 0.25 M ETT (1:1 ratio).

-

Wait Time: 6 minutes (TBDMS) or 3 minutes (TOM).

-

Wash: ACN (20s).

-

-

Capping:

-

Inject Cap A + Cap B (1:1).

-

Wait Time: 45 seconds. Critical to prevent n-1 deletions.

-

Wash: ACN (20s).

-

-

Oxidation:

-

Inject Iodine solution.

-

Wait Time: 60 seconds.

-

Wash: ACN (30s).

-

Cleavage and Deprotection (The "Two-Pot" Method)

-

Base Cleavage: Treat resin with Ammonia/Methylamine (AMA) 1:1 for 30 min at 65°C. This cleaves the linker and removes exocyclic amine protection (Ac, Bz).

-

Evaporate to dryness.

-

-

2'-Desilylation: Resuspend pellet in 100 µL DMSO + 125 µL TEA·3HF.[4][5] Heat at 65°C for 2.5 hours.

-

Quench: Add 1 mL Isopropanol to precipitate the RNA. Centrifuge and wash.

Protocol B: Combinatorial Synthesis of Nucleoside Analogues

Application: Creating libraries of C1-modified ribofuranose analogues (e.g., C-nucleosides) for antiviral screening. Strategy: Immobilize Ribose via 2',3'-acetal, leaving C1 free for modification.

Resin Loading (Acetal Linkage)

-

Resin: Acid-labile Wang Resin or Rink Acid Resin.

-

Linker Attachment: React resin with 4-oxopentanoic acid (levulinic acid derivative) to create a ketone-functionalized support.

-

Ribose Loading: Swell resin in Dioxane. Add 5 equivalents of D-Ribose, 0.1 eq pTSA, and Trimethyl orthoformate (drying agent). Reflux for 4 hours.

C1-Diversification (Vorbrüggen Coupling on Solid Phase)

-

Activation: Wash resin with Anhydrous DCM (3x).

-

Silylation: Add BSA (Bis(trimethylsilyl)acetamide) (5 eq) to the resin to protect the 5'-OH transiently.

-

Glycosylation:

-

Add Silylated Nucleobase (5 eq) + TMSOTf (0.5 eq) in DCM/Acetonitrile.

-

Shake at Room Temp for 2 hours.

-

Note: The β-stereoselectivity is directed by the 2'-O-participation from the acetal ring (neighboring group participation).

-

-

Cleavage: Treat resin with 50% TFA/DCM for 30 mins. This simultaneously cleaves the acetal linker and releases the free nucleoside analogue.

Visualization of Workflows

Logic Flow: Choosing the Right Strategy

The following diagram illustrates the decision process for selecting the correct synthesis pathway based on the target molecule.

Figure 1: Decision tree for selecting resin and protecting group strategies based on the target ribofuranose application.

The RNA Synthesis Cycle (Chemical Mechanism)

This diagram details the cyclic flow of the phosphoramidite method specific to RNA.

Figure 2: The 4-step RNA phosphoramidite synthesis cycle. Note the critical Capping step to prevent deletion mutations.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Coupling Efficiency (<97%) | Wet reagents (Acetonitrile) | Ensure ACN water content is <30 ppm. Use molecular sieves (3Å). |

| n-1 Deletion Mutants | Insufficient Capping | Increase Capping time. Check activity of N-Methylimidazole. |

| RNA Degradation (post-cleavage) | RNase contamination or incomplete 2'-deprotection | Use DEPC-treated water. Ensure complete removal of TEA·3HF before storage. |

| 3'-End Heterogeneity | Premature cleavage of Succinyl linker | Switch to Universal Support (UnyLinker) which is more stable during synthesis. |

References

-

Pitsch, S., et al. (2001). Reliable Chemical Synthesis of Long Oligoribonucleotides. Helvetica Chimica Acta. Link

-

Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron. Link

-

Scaringe, S. A. (2001). RNA Oligonucleotide Synthesis via 5'-Silyl-2'-Orthoester Chemistry. Methods. Link

-

Epple, R., et al. (2003).[4] Solid-Phase Synthesis of Nucleoside Analogues. Journal of Combinatorial Chemistry. Link

-

Glen Research. (2018). User Guide to RNA Synthesis: TOM vs TBDMS. Glen Research Technical Notes. Link

Sources

- 1. atdbio.com [atdbio.com]

- 2. glenresearch.com [glenresearch.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Solid-phase synthesis of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. glenresearch.com [glenresearch.com]

- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. biomatik.com [biomatik.com]

Application Note: Click Chemistry Applications of Modified Beta-D-Ribofuranose

Abstract

This guide details the strategic application of modified

Part 1: Strategic Modifications of the Ribofuranose Ring

The

The Chemo-Spatial Map of Ribose Modifications

The following diagram illustrates the "Clickable" landscape of the ribose ring. Each position serves a distinct experimental purpose.

Figure 1: Strategic modification sites on

C1' Anomeric Modifications (Drug Discovery)

Replacing the natural nucleobase with an azide or alkyne at the C1' position allows for the synthesis of 1,2,3-triazole nucleosides . These "base-modified" mimics often exhibit antiviral activity by inhibiting reverse transcriptase or viral polymerases while resisting enzymatic cleavage.

-

Key Reagent: 1-azido-

-D-ribofuranose. -

Mechanism: CuAAC reaction couples the sugar azide with diverse alkynes to generate libraries of nucleoside analogues.

C2' Modifications (RNA Biology)

The 2'-hydroxyl is the defining feature of RNA. Modifying this position (e.g., 2'-azido-2'-deoxyribose ) is preferred for transcriptomic studies (like AIR-seq) because:

-

Stability: 2'-modifications (O-propargyl or azido) protect the adjacent phosphodiester bond from alkaline hydrolysis and nuclease degradation.

-

Conformation: Electron-withdrawing groups (like Azide) at C2' favor the C3'-endo conformation (A-form RNA), maintaining duplex stability.

Part 2: Protocols and Methodologies

Protocol A: Post-Synthetic Labeling of RNA (Solid-Phase)

Application: Conjugating fluorophores or biotin to synthetic RNA oligonucleotides. Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4][5]

Expert Insight: RNA is sensitive to degradation by reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system. This protocol uses a Cu(I)-stabilizing ligand (THPTA) to accelerate the reaction and shield the RNA from oxidative damage.

Reagents Required[3][5][6][7][8][9][10][11]

-

RNA Oligo: Containing 2'-O-propargyl-ribosine (alkyne handle).

-

Label: Azide-functionalized Fluorophore (e.g., Cy5-Azide).

-

Cu-Ligand Complex: Premixed 20 mM CuSO

and 50 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in water. -

Reducing Agent: 100 mM Sodium Ascorbate (freshly prepared).

-

Buffer: 0.2 M Triethylammonium Acetate (TEAA), pH 7.0.[6]

-

Solvent: DMSO (molecular biology grade).

Step-by-Step Workflow

-

Preparation: Dissolve the Alkyne-RNA to a concentration of 200 µM in water.

-

Reaction Assembly: In a 1.5 mL RNase-free tube, add reagents in the following order (critical for preventing precipitation):

-

10 µL RNA solution (2 nmol final)

-

5 µL 0.2 M TEAA Buffer (pH 7.0)

-

25 µL DMSO

-

3 µL Azide-Fluorophore (10 mM in DMSO) – Use 15-50 eq excess.

-

Vortex briefly.

-

-

Catalyst Addition:

-

Add 2 µL of the CuSO

:THPTA premix . -

Add 2 µL of 100 mM Sodium Ascorbate .

-

-

Incubation: Purge headspace with inert gas (Ar or N

), cap tightly, and incubate at room temperature for 1 hour (protect from light). -

Purification:

-

Precipitate RNA by adding 0.1 volumes of 3 M NaOAc (pH 5.2) and 3 volumes of cold ethanol.

-

Centrifuge at 14,000 x g for 30 mins at 4°C.

-

Wash pellet with 70% ethanol to remove excess dye and copper.

-

Validation: Analyze via 20% PAGE (Polyacrylamide Gel Electrophoresis). The labeled RNA will migrate slower than the unlabeled precursor due to the added mass and drag of the fluorophore.

Protocol B: Synthesis of 1,2,3-Triazole Nucleoside Analogues

Application: Drug discovery (Antiviral library generation). Chemistry: Intermolecular CuAAC between 1-azido-ribose and functionalized alkynes.

Reagents

-

Sugar: 1-Azido-2,3,5-tri-O-benzoyl-

-D-ribofuranose (Protected precursor). -

Alkyne: Phenylacetylene or functionalized alkyne of choice.

-

Catalyst: CuI (Copper(I) Iodide) or CuSO

/Ascorbate. -

Solvent: THF:Water (1:1) or t-BuOH:Water (1:1).

Step-by-Step Workflow

-

Dissolution: Dissolve 1.0 eq of 1-azido-ribose and 1.2 eq of alkyne in THF/Water (0.1 M concentration).

-

Catalysis: Add 10 mol% CuSO

and 20 mol% Sodium Ascorbate. -

Reaction: Stir at room temperature for 6–12 hours. Monitor via TLC (Thin Layer Chromatography).

-

Deprotection (Critical Step):

-

The triazole product will still have benzoyl protecting groups on the sugar.

-

Treat the crude residue with saturated NH

in methanol at 0°C to RT for 12 hours to remove benzoyl groups.

-

-